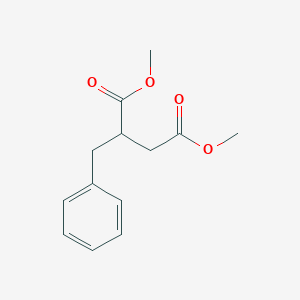

Dimethyl 2-benzylsuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

dimethyl 2-benzylbutanedioate |

InChI |

InChI=1S/C13H16O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI Key |

RWYYXMPWROIWLA-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(CC1=CC=CC=C1)C(=O)OC |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

The Significance of Benzylsuccinate and Its Ester Derivatives in Anaerobic Metabolic Pathways

The anaerobic degradation of toluene (B28343), a common environmental pollutant, is initiated by a remarkable biochemical reaction: the addition of the toluene's methyl group to a molecule of fumarate (B1241708), resulting in the formation of benzylsuccinate. researchgate.netnih.gov This initial activation step is a cornerstone of anaerobic toluene metabolism and is catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). researchgate.netnih.govmlbke.com This process is not exclusive to toluene; similar fumarate addition reactions are employed by various anaerobic bacteria to break down other hydrocarbons like xylenes, cresols, and even n-alkanes. researchgate.netnih.gov

In laboratory settings, particularly for analytical purposes such as gas chromatography-mass spectrometry (GC-MS), benzylsuccinate is often converted to its dimethyl ester, dimethyl 2-benzylsuccinate (B1233348). nih.gov This derivatization enhances the volatility of the compound, facilitating its detection and quantification. nih.gov Therefore, while benzylsuccinate is the direct biological intermediate, its ester form, dimethyl 2-benzylsuccinate, is a crucial tool for researchers studying these metabolic pathways. nih.gov

The study of benzylsuccinate and its derivatives is vital for several reasons. It helps in understanding the fundamental biochemical strategies for activating and degrading chemically stable hydrocarbons without oxygen. wikipedia.org Furthermore, the presence of benzylsuccinate and related compounds in anaerobic environments can serve as a biomarker for in situ bioremediation of hydrocarbon contamination. mdpi.com

A Key Biochemical Intermediate and Target for Mechanistic Investigation

Benzylsuccinate itself is a pivotal intermediate in the anaerobic toluene (B28343) degradation pathway. nih.govmdpi.com Following its synthesis, it undergoes a series of reactions analogous to fatty acid β-oxidation, ultimately leading to the formation of benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. mdpi.comasm.org The enzymes involved in this β-oxidation pathway are encoded by the bbs (benzylsuccinate β-oxidation) operon. asm.org

The unique formation of benzylsuccinate via the BSS enzyme has made it a prime target for mechanistic investigation. researchgate.netnih.govnih.gov Researchers are keenly interested in understanding the radical-based mechanism of this carbon-carbon bond formation. researchgate.netnih.gov The conversion of benzylsuccinate to its CoA thioester by succinyl-CoA:(R)-benzylsuccinate CoA-transferase is another key, reversible step in the pathway. mdpi.comasm.orgnih.gov The study of these enzymatic reactions provides fundamental knowledge about enzyme catalysis and metabolic regulation under anaerobic conditions. mdpi.comnih.gov

Table 1: Key Enzymes in the Initial Stages of Anaerobic Toluene Degradation

| Enzyme | Function | Gene(s) |

|---|---|---|

| Benzylsuccinate Synthase (BSS) | Catalyzes the addition of toluene to fumarate (B1241708) to form (R)-benzylsuccinate. researchgate.netnih.govmlbke.comnih.gov | bss |

| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Activates (R)-benzylsuccinate to its CoA-thioester. asm.orgqmul.ac.uk | bbsEF asm.org |

| (E)-benzylidenesuccinyl-CoA hydratase | --- | bbsH researchgate.net |

| (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase | --- | bbsCD researchgate.net |

This table is not exhaustive and focuses on the initial enzymatic steps.

The Distinct Research Relevance of Enantiomeric Forms

Chemical Synthesis Approaches

Chemical methods provide versatile pathways to Dimethyl 2-benzylsuccinate (B1233348) and its analogs, allowing for the preparation of racemic mixtures and specific enantiomers through controlled reaction sequences.

Multi-step procedures for the generation of racemic mixtures and enantiomerically enriched forms of benzylsuccinate

The chemical synthesis of benzylsuccinate and its subsequent esterification to Dimethyl 2-benzylsuccinate can be accomplished through various multi-step procedures. These methods can be designed to produce either a racemic mixture, containing both (R)- and (S)-enantiomers, or to yield highly enriched specific enantiomers. mdpi.com Such syntheses often involve four or more steps. mdpi.comnih.gov For instance, enantiomerically enriched forms of 2,3-diaryl succinic acids can be synthesized through the oxidative homocoupling of chiral 3-(arylacetyl)-2-oxazolidinones. researchgate.net These resulting diacids can then be transformed into their corresponding diesters. While specific multi-step routes to this compound are proprietary or detailed in specific literature, the general strategies for creating substituted succinic acids are well-established. mdpi.com

Alkylation reactions (e.g., utilizing lithium diisopropylamide and benzyl (B1604629) bromide derivatives)

Alkylation reactions represent a cornerstone in the synthesis of substituted succinic acids. A common strategy involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a carbanion (enolate) from a succinate (B1194679) ester, which is then alkylated with an electrophile such as benzyl bromide. youtube.com For example, the vicinal dianion generated from di-(-)-menthyl succinate has been reacted with benzyl bromide, yielding the alkylated product. researchgate.netelsevierpure.com Similarly, the dianion of mono-tert-butyl succinate can be readily alkylated with various alkyl halides. thieme-connect.com The regioselectivity of such alkylations can sometimes be controlled by the choice of base; for instance, in certain chiral oxazaphosphorinanes, deprotonation with n-butyllithium followed by reaction with an electrophile leads to alkylation at the nitrogen substituent, whereas using LDA directs the alkylation to the α-position relative to the phosphorus atom. researchgate.net

Table 1: Alkylation Reaction Example

| Starting Material | Base | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| Di-(-)-menthyl succinate | Lithium Diisopropylamide (LDA) | Benzyl bromide | Benzylated succinate diester | researchgate.netelsevierpure.com |

| Mono-tert-butyl succinate | Not specified | Alkyl halides | Monosubstituted succinic acid | thieme-connect.com |

Decarboxylation reactions (e.g., lead tetraacetate-mediated transformations)

Oxidative decarboxylation using lead tetraacetate (LTA) is a versatile method in organic synthesis that can be applied to the formation of various compounds from carboxylic acids. juniperpublishers.comorganicreactions.org This reaction typically proceeds by converting a carboxylic acid into products like acetate (B1210297) esters, alkanes, or alkenes, depending on the reaction conditions and the substrate's structure. juniperpublishers.com The process is often performed in solvents such as benzene (B151609) or acetic acid. juniperpublishers.com While classical methods like LTA-mediated decarboxylation require stoichiometric amounts of toxic reagents, they have been historically significant. researchgate.net The mechanism can be complex, potentially involving both carbonium ion and non-carbonium ion pathways, which can influence the stereochemistry of the final product. rsc.org In the context of succinic acid derivatives, decarboxylation is a key step in syntheses like the malonic ester synthesis, where a gem-dicarboxylic acid is heated to lose CO2 and form a mono-carboxylic acid. masterorganicchemistry.comyoutube.com

Hydrolysis of related ester derivatives to yield substituted succinic acids

The hydrolysis of ester groups is a fundamental transformation used to obtain the corresponding carboxylic acids. In the synthesis of substituted succinates, a common concluding step is the hydrolysis of a diester to yield the diacid. researchgate.net For example, 2-alkyl tert-butylsuccinates can be treated with trifluoroacetic acid in dichloromethane (B109758) to cleave the tert-butyl ester and produce the desired 2-alkylsuccinic acid in good yields. thieme-connect.com This diacid can then be used as is or converted into other derivatives like anhydrides. thieme-connect.com Similarly, in the malonic ester synthesis, the alkylated diethyl malonate is hydrolyzed under acidic or basic conditions to form a malonic acid derivative, which is then typically decarboxylated. masterorganicchemistry.com This hydrolysis step is crucial for unmasking the carboxylic acid functionalities for further reactions or to yield the final acid product.

Synthesis of Diethyl 2-benzylsuccinate (an analogous diester)

The synthesis of Diethyl 2-benzylsuccinate, an analog of the dimethyl ester, has been achieved through several routes. One reported method involves the decarboxylation of triethyl 3-phenylpropane-1,2,2-tricarboxylate. chemicalbook.com In this procedure, the starting tricarboxylate is heated in dimethyl sulfoxide (B87167) (DMSO) with lithium chloride and water to yield Diethyl 2-benzylsuccinate. chemicalbook.com An alternative approach is the electrosynthesis of Diethyl 2-benzylsuccinate via the indirect reduction of benzyl bromide (BnBr) or benzyl chloride (BnCl). researchgate.net

Table 2: Synthesis of Diethyl 2-benzylsuccinate

| Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Triethyl 3-phenylpropane-1,2,2-tricarboxylate | Lithium chloride, water | DMSO | 87% | chemicalbook.com |

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological routes offer a green and highly specific alternative to chemical synthesis, capable of producing specific enantiomers under mild conditions.

The primary enzyme responsible for the biological synthesis of benzylsuccinate is Benzylsuccinate Synthase (BSS). wikipedia.org BSS is a glycyl radical enzyme that catalyzes the addition of the methyl group of toluene to the double bond of fumarate, stereospecifically producing (R)-benzylsuccinate. mdpi.comnih.govnih.gov This reaction is the initial step in the anaerobic degradation pathway of toluene in many bacteria, such as Thauera aromatica. wikipedia.org The enzyme is highly oxygen-sensitive and requires activation by a separate S-adenosylmethionine-dependent activating enzyme. mdpi.comnih.gov The reaction mechanism involves the formation of a benzyl radical from toluene, which then attacks the fumarate molecule. wikipedia.orgacs.org

Researchers have successfully constructed an artificial pathway for benzylsuccinate production in Escherichia coli. mdpi.comresearchgate.net This was achieved by reversing the natural β-oxidation pathway for benzylsuccinate degradation. mdpi.comresearchgate.net The engineered E. coli utilizes benzoate (B1203000) and endogenously produced succinate as precursors. mdpi.comresearchgate.net Product yields were significantly higher under anaerobic conditions compared to aerobic cultures. mdpi.comresearchgate.net

Table 3: Enzymatic Synthesis of (R)-Benzylsuccinate

| Enzyme | Substrates | Product | Stereospecificity | Key Features | References |

|---|

Studies using chirally labeled toluene have elucidated the stereochemistry of the BSS-catalyzed reaction, showing that an inversion of configuration occurs at the methyl group of toluene during its addition to fumarate. nih.gov The high stereospecificity of BSS makes it a valuable target for the biotechnological production of enantiopure (R)-benzylsuccinate, which can then be esterified to Dimethyl (R)-2-benzylsuccinate.

Development of artificial pathways for benzylsuccinate production in microbial hosts (e.g., Escherichia coli)

The biotechnological production of benzylsuccinate, the precursor to this compound, has been successfully demonstrated by establishing artificial metabolic pathways in microbial hosts like Escherichia coli. mdpi.comresearchgate.netnih.gov Naturally, (R)-benzylsuccinate is an intermediate in the anaerobic degradation of toluene, a process initiated by the enzyme benzylsuccinate synthase which adds toluene to fumarate. mdpi.comnih.gov However, this enzyme is extremely sensitive to oxygen, limiting its direct use in large-scale aerobic or fermentative biotechnological processes. mdpi.comnih.gov

To circumvent this, researchers have engineered a synthetic pathway in E. coli that operates by reversing the natural β-oxidation degradation pathway of benzylsuccinate. mdpi.comresearchgate.netnih.gov This innovative approach starts from more accessible and less toxic substrates, benzoate and succinate, instead of toluene and fumarate. mdpi.com The engineered E. coli are equipped with the necessary genetic modules to uptake benzoate from the culture medium and activate it to its coenzyme A (CoA) thioester, benzoyl-CoA. mdpi.comresearchgate.netnih.gov This is a critical step as benzoyl-CoA is not a natural metabolite in E. coli. mdpi.com The pathway then utilizes the enzymes of the benzylsuccinate β-oxidation system, expressed from a co-expressed plasmid, to catalyze the reaction in the reverse direction, ultimately yielding benzylsuccinate. mdpi.comnih.gov

Utilization of reverse β-oxidation pathway enzymes for targeted synthesis

The core of the artificial pathway for benzylsuccinate production is the reversal of the β-oxidation cycle. mdpi.comnih.gov In the natural degradation of toluene, benzylsuccinate is converted to benzoyl-CoA through a series of enzymatic reactions. researchgate.netwikipedia.org The key insight for the synthetic pathway is that the enzymes involved in this β-oxidation are reversible. mdpi.com

The engineered pathway in E. coli utilizes a set of enzymes encoded by the bbs genes, which are responsible for the β-oxidation of benzylsuccinate. mdpi.comresearchgate.net These enzymes catalyze the following sequence in reverse:

Thiolysis (Reversed): The final step in degradation, the thiolytic cleavage of benzoylsuccinyl-CoA, is reversed.

Dehydrogenation (Reversed): The NAD+-dependent oxidation of (α-hydroxybenzyl)succinyl-CoA is reversed to a reduction step.

Hydration (Reversed): The hydration of benzylidenesuccinyl-CoA is reversed to a dehydration step.

Dehydrogenation (Reversed): The FAD-dependent oxidation of benzylsuccinyl-CoA is reversed to a reduction step, forming benzylsuccinyl-CoA.

CoA Transfer (Reversed): Finally, a CoA transferase, such as succinyl-CoA:benzylsuccinate CoA-transferase (BbsEF), facilitates the transfer of CoA from benzylsuccinyl-CoA to succinate, releasing the final product, benzylsuccinate. mdpi.comresearchgate.netnih.gov

This reverse β-oxidation strategy is advantageous as it is a modular and ATP-independent cycle for carbon chain elongation, making it a highly efficient and attractive approach for producing various chemicals. nih.govresearchgate.net

Optimization of culture conditions for enhanced biotechnological yield

Maximizing the yield of benzylsuccinate from engineered E. coli requires careful optimization of culture conditions. mdpi.commdpi.comresearchgate.net A significant finding is that anaerobic conditions dramatically increase production compared to aerobic cultivation. mdpi.comresearchgate.netnih.gov Under anaerobic glucose-fermenting conditions, the product yield can be over 1000-fold higher than in aerobic cultures. researchgate.net This is partly because the second substrate, succinate, is endogenously produced as a fermentation product from glucose under these conditions. mdpi.comresearchgate.net

Further improvements have been achieved by shifting the culture to fumarate-respiring conditions. This strategy resulted in a 10-fold increase in benzylsuccinate yield compared to standard fermentation conditions. mdpi.com Fumarate respiration creates a proton gradient for ATP synthesis, which can be coupled to the reductive reverse β-oxidation pathway. nih.gov Another identified bottleneck was product excretion from the bacterial cells. researchgate.netnih.gov Introducing an unspecific mechanosensitive channel (MscS) as an export protein was shown to increase the concentration of benzylsuccinate in the supernatant by more than three-fold under fermentation conditions. mdpi.com

The table below summarizes the impact of different culture conditions on benzylsuccinate production in engineered E. coli.

| Condition | Key Feature | Relative Benzylsuccinate Yield | Reference |

| Aerobic | Presence of Oxygen | Very Low (~1.7 nM) | mdpi.com |

| Anaerobic (Fermentation) | Glucose fermentation, endogenous succinate | >1000-fold increase vs. Aerobic | researchgate.net |

| Anaerobic (Fumarate Respiration) | Fumarate as terminal electron acceptor | ~10-fold increase vs. Fermentation | mdpi.com |

| Fermentation + MscS Exporter | Enhanced product export | >3-fold increase vs. Fermentation alone | mdpi.com |

This table is generated based on findings reported in the referenced literature. Actual yields can vary based on specific strains and experimental details.

Asymmetric synthesis of Dimethyl 2-(S)-benzylsuccinate, a chiral intermediate

While biotechnological routes primarily yield the (R)-enantiomer of benzylsuccinic acid, the (S)-enantiomer is also of significant interest, particularly as a specific building block for the antidiabetic drug mitiglinide. mdpi.com Dimethyl 2-(S)-benzylsuccinate is a key chiral intermediate in the synthesis of this drug. elsevierpure.com

The synthesis of this specific chiral diester is typically achieved through asymmetric chemical methods, most notably asymmetric hydrogenation. elsevierpure.comnih.gov This approach involves the reduction of a prochiral unsaturated precursor, such as dimethyl 2-benzylidenesuccinate, using a chiral catalyst. The catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, directs the addition of hydrogen across the double bond from a specific face, leading to a high enantiomeric excess (ee) of the desired (S)-enantiomer. nih.gov

Research has focused on developing highly efficient and selective catalysts for this transformation, enabling the production of dimethyl 2-(S)-benzylsuccinate with excellent optical purity, which is critical for its use in pharmaceutical manufacturing. elsevierpure.com

Anaerobic Toluene Degradation Pathway Initiation

The initial and rate-limiting step in the anaerobic breakdown of toluene is catalyzed by the enzyme Benzylsuccinate Synthase (BSS). researchgate.netwikipedia.org This remarkable enzyme facilitates the addition of the chemically stable methyl group of toluene to a fumarate molecule, thereby forming benzylsuccinate. researchgate.netnih.gov This activation step is essential for overcoming the high activation energy associated with breaking the C-H bond of toluene's methyl group.

Benzylsuccinate Synthase (BSS) Catalysis: Stereospecific addition of toluene to fumarate

Benzylsuccinate Synthase (BSS) is a glycyl radical enzyme that catalyzes the stereospecific addition of toluene to fumarate, a pivotal reaction in the anaerobic metabolism of toluene. researchgate.netwikipedia.orgmlbke.com This transformation is significant as it introduces a functional group to the otherwise inert toluene molecule, priming it for subsequent degradation. The reaction is highly specific, yielding (R)-benzylsuccinate as the exclusive product. researchgate.netacs.orgmdpi.com The catalytic activity of BSS is dependent on a complex interplay of its subunits and a unique radical-based mechanism. The enzyme is typically a heterohexamer composed of α, β, and γ subunits, with the catalytic site residing in the α-subunit. researchgate.netwikipedia.orgnih.gov

The addition of toluene to fumarate catalyzed by BSS is a highly stereospecific process, leading exclusively to the formation of the (R)-enantiomer of benzylsuccinate. researchgate.netwikipedia.orgacs.orgmdpi.com This enantiospecificity is a hallmark of the enzyme's active site, which precisely orients the two substrates for the C-C bond formation. nih.gov The production of (R)-benzylsuccinate has been consistently observed in various toluene-degrading bacteria. researchgate.netwikipedia.orgnih.gov This stereochemical outcome is crucial as the subsequent enzymes in the degradation pathway are also stereospecific, recognizing only the (R)-isomer. researchgate.netresearchgate.net Studies using toluene surrogates have further demonstrated the enzyme's stringent control over the stereochemistry of the product. nih.gov

Benzylsuccinate Synthase belongs to the glycyl radical enzyme (GRE) superfamily, which utilizes a protein-based radical for catalysis. researchgate.netwikipedia.orgacs.org The catalytic cycle is initiated by the generation of a glycyl radical on a conserved glycine (B1666218) residue near the C-terminus of the α-subunit. researchgate.netacs.orgpnas.org This radical is then transferred to a nearby cysteine residue, forming a more reactive thiyl radical. acs.orgacs.orgkarger.com The thiyl radical is responsible for abstracting a hydrogen atom from the methyl group of toluene, generating a benzyl radical intermediate. acs.orgkarger.com This highly reactive benzyl radical then attacks the double bond of fumarate, leading to the formation of a benzylsuccinyl radical intermediate. acs.orgkarger.com Finally, the hydrogen atom initially abstracted from toluene is transferred back from the cysteine residue to the benzylsuccinyl radical, yielding the final product, (R)-benzylsuccinate, and regenerating the thiyl radical for the next catalytic cycle. nih.govacs.org

Table 1: Key Residues in BSS Catalysis

| Residue | Subunit | Role | References |

|---|---|---|---|

| Glycine (e.g., Gly829 in T. aromatica) | α | Glycyl radical storage | wikipedia.orgacs.orgkarger.com |

| Cysteine (e.g., Cys493 in T. aromatica) | α | Transient thiyl radical formation, H-atom abstraction | wikipedia.orgacs.orgkarger.com |

Like other glycyl radical enzymes, BSS is synthesized in an inactive form and requires post-translational activation. mdpi.comacs.org This activation is carried out by a dedicated activating enzyme, which belongs to the radical S-adenosylmethionine (SAM) superfamily. researchgate.netacs.orgnih.gov The activating enzyme utilizes SAM and an iron-sulfur cluster to generate a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical then abstracts a hydrogen atom from the specific glycine residue of BSS, thereby generating the essential glycyl radical. pnas.orgnih.gov This activation process is irreversible and renders BSS catalytically competent. The genes for the BSS activating enzyme are often found in the same operon as the BSS structural genes. researchgate.net

While BSS is highly specific for the formation of (R)-benzylsuccinate from toluene and fumarate, it exhibits a degree of substrate promiscuity. Studies have shown that BSS can utilize various toluene analogs as substrates. For instance, some BSS orthologs can react with xylene isomers, although often with lower efficiency than with toluene. acs.orgnih.gov The enzyme from Azoarcus sp. strain T has been shown to catalyze the addition of fumarate to xylenes, monofluorotoluenes, and even benzaldehyde. nih.gov The ability to accept alternative substrates is dependent on the specific BSS variant, with subtle differences in the active site architecture influencing substrate recognition. acs.org For example, a single amino acid substitution in the active site of BSS from Thauera aromatica was shown to expand its substrate range to include m-xylene. acs.org The enzyme can also utilize maleate, the cis-isomer of fumarate, as a co-substrate, although the reaction stereochemistry is altered. nih.govnih.gov However, compounds like crotonate and trans-glutaconate are not accepted as substrates. nih.gov The promiscuity of BSS has implications for the bioremediation of other aromatic hydrocarbons.

Table 2: Substrate Range of Benzylsuccinate Synthase from Azoarcus sp. strain T

| Substrate | Product Formation | Reference |

|---|---|---|

| Toluene | Yes | nih.gov |

| Xylenes | Yes | nih.gov |

| Monofluorotoluenes | Yes | nih.gov |

| Benzaldehyde | Yes | nih.gov |

| 1-Methyl-1-cyclohexene | Yes | nih.gov |

| 4-Methyl-1-cyclohexene | No | nih.gov |

| Methylcyclohexane | No | nih.gov |

| Maleate (with Toluene) | Yes | nih.gov |

| Crotonate (with Toluene) | No | nih.gov |

Subsequent Degradation via the β-Oxidation Pathway

Following its formation, (R)-benzylsuccinate is channeled into a modified β-oxidation pathway for further degradation. mdpi.comnih.govnih.gov This pathway ultimately converts benzylsuccinate into benzoyl-CoA and succinyl-CoA, which are central metabolites that can enter various catabolic and anabolic pathways. researchgate.netnih.gov The β-oxidation of benzylsuccinate involves a series of enzymatic reactions that are analogous to the well-known fatty acid β-oxidation cycle. mdpi.com

The key steps in the benzylsuccinate β-oxidation pathway are:

Activation: Benzylsuccinate is first activated to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA, by a CoA transferase that utilizes succinyl-CoA as the CoA donor. researchgate.netnih.gov

Dehydrogenation: (R)-benzylsuccinyl-CoA is then dehydrogenated to (E)-benzylidenesuccinyl-CoA by benzylsuccinyl-CoA dehydrogenase. researchgate.netnih.gov

Hydration: The double bond of (E)-benzylidenesuccinyl-CoA is hydrated to form an alcohol intermediate. researchgate.netresearchgate.net

Second Dehydrogenation: The alcohol intermediate is oxidized to a ketoacyl-CoA derivative. researchgate.netresearchgate.net

Thiolytic Cleavage: Finally, the ketoacyl-CoA is cleaved by a thiolase, yielding benzoyl-CoA and succinyl-CoA. researchgate.netresearchgate.net

All the enzymes involved in this pathway have been characterized, and their reactions are generally reversible. nih.gov

Transcriptional and Post-transcriptional Regulation of Toluene Degradation Genes (e.g., TdiSR, XylR-like systems)

The expression of the genes involved in toluene degradation is tightly regulated to ensure that the necessary enzymes are produced only when the substrate is present. In many bacteria, the genes for anaerobic toluene catabolism (bss and bbs operons) are induced by toluene. nih.govnih.gov

One well-studied regulatory system is the XylR/Pu promoter system from the TOL plasmid of Pseudomonas putida. nih.gov XylR is a transcriptional activator that binds toluene and related aromatic compounds. nih.gov This binding triggers a conformational change in XylR, allowing it to activate transcription from σ⁵⁴-dependent promoters, such as Pu, which drives the expression of the upper degradation pathway. nih.govnih.gov This system also exhibits self-regulation, as activated XylR can repress its own σ⁷⁰-dependent promoter, creating a transcriptional switch that modulates the level of the regulator itself. nih.gov

In other systems, two-component regulatory systems are involved. For instance, in Azoarcus sp. strain EbN1, genes for a two-component system were identified upstream of the bss operon, suggesting they may sense toluene and control the expression of both the bss and bbs operons. nih.gov Similarly, the TodS/TodT two-component system regulates the tod pathway in Pseudomonas putida. researchgate.net In the presence of toluene, the sensor kinase TodS autophosphorylates and then transfers the phosphate (B84403) group to the response regulator TodT. Phosphorylated TodT then activates transcription of the catabolic operon. researchgate.net These regulatory mechanisms ensure an efficient and controlled response to the presence of aromatic hydrocarbons in the environment.

Other Biological Roles of Benzylsuccinate (e.g., as a carboxypeptidase inhibitor)

Beyond its role as a metabolic intermediate, benzylsuccinate has been identified as a potent inhibitor of certain enzymes, most notably carboxypeptidases. medchemexpress.com L-benzylsuccinate, in particular, is a strong competitive inhibitor of carboxypeptidase A. nih.govacs.org

Structural studies of the carboxypeptidase A-L-benzylsuccinate complex reveal that the inhibitor binds to the active site, mimicking the structure of a peptide substrate during cleavage. nih.gov One carboxylate group of benzylsuccinate coordinates directly with the catalytic zinc ion in the enzyme's active site, displacing a water molecule that is crucial for catalysis. nih.gov The other carboxylate group forms a salt bridge with an arginine residue (Arg145) and hydrogen bonds with other active site residues. nih.gov This bidentate interaction with the zinc ion and the strong hydrogen bond with a key glutamate (B1630785) residue (Glu270) are critical for its powerful inhibitory properties. nih.gov

Benzylsuccinate also acts as an inhibitor for other carboxypeptidases, including wheat serine carboxypeptidase II, where it is considered a transition-state analogue. nih.gov Its ability to effectively block the active sites of these enzymes has made it a valuable tool in biochemical studies to probe enzyme mechanisms. nih.govacs.org

Enzymatic Synthesis of Benzylsuccinate in Heterologous Systems (e.g., Escherichia coli using reverse metabolic pathways)

The inherent oxygen sensitivity of benzylsuccinate synthase, the enzyme that naturally catalyzes the formation of (R)-benzylsuccinate from toluene and fumarate, presents significant challenges for its direct application in aerobic heterologous hosts like Escherichia coli. mdpi.com To circumvent this limitation, researchers have successfully engineered a synthetic pathway in E. coli that produces benzylsuccinate by operating the native anaerobic toluene degradation pathway in reverse. mdpi.comresearchgate.netnih.gov This innovative approach leverages the enzymes of the β-oxidation pathway for benzylsuccinate to synthesize the compound from more tractable precursors.

This reverse β-oxidation strategy involves the use of two primary substrates: benzoate and succinate. mdpi.comnih.gov While succinate is an endogenous metabolite produced by E. coli, particularly under anaerobic conditions, benzoate must be supplied to the culture medium. mdpi.comnih.gov To facilitate the process, the engineered E. coli cells are equipped with the necessary genetic modules for benzoate uptake and its activation to benzoyl-CoA, a key intermediate in the reversed pathway. mdpi.comresearchgate.net

The core of the synthetic pathway is the expression of the bbs (benzylsuccinate β-oxidation) operon, which encodes the suite of enzymes required to convert benzoyl-CoA and succinyl-CoA into benzylsuccinate. mdpi.comresearchgate.net Researchers have utilized the bbs operon from the iron-reducing bacterium Geobacter metallireducens for this purpose. mdpi.com The key enzymatic steps, now running in reverse, are initiated by the condensation of benzoyl-CoA and succinyl-CoA.

To establish this pathway in E. coli, scientists have typically employed a two-plasmid system. One plasmid contains the genes for benzoate transport and activation, while the second plasmid carries the bbs genes responsible for the reverse β-oxidation process. mdpi.com For instance, one module might combine the benK gene, encoding a benzoate transporter, with genes for a benzoate-CoA ligase or a CoA-transferase to produce benzoyl-CoA. mdpi.com The second plasmid would then express the bbs enzymes that catalyze the subsequent steps to yield benzylsuccinate.

Research has demonstrated that the efficiency of this synthetic pathway is highly dependent on the growth conditions. A groundbreaking study revealed that benzylsuccinate production was significantly higher in anaerobic cultures compared to aerobic ones. nih.gov Under anaerobic glucose-fermenting conditions, which naturally lead to the production of succinate, the yield of benzylsuccinate increased by more than 1000-fold compared to aerobic cultures. nih.gov Further improvements were observed under fumarate-respiring conditions. nih.gov

A significant bottleneck identified in this heterologous production system is the excretion of the final product, benzylsuccinate, from the E. coli cells. researchgate.netnih.gov Intracellular concentrations of benzylsuccinate have been found to be much higher than those detected in the culture supernatant. researchgate.netnih.gov To address this, researchers have explored the co-expression of an unspecific mechanosensitive channel, which has been shown to increase the yield of excreted benzylsuccinate. researchgate.netnih.gov

The successful implementation of this reverse metabolic pathway not only provides a viable method for the biotechnological production of benzylsuccinate but also serves as a proof-of-concept for using degradative β-oxidation pathways for biosynthetic purposes. mdpi.com

Table 3.3.1: Plasmids Used in the Heterologous Production of Benzylsuccinate in E. coli This table details the plasmids constructed and used to create a synthetic pathway for benzylsuccinate production in E. coli by reversing the β-oxidation pathway.

| Plasmid Name | Key Genes Encoded | Function |

| pLigBen | benK (benzoate transporter), benzoate-CoA ligase | Benzoate uptake and activation to benzoyl-CoA |

| pTransBen | benK (benzoate transporter), CoA-transferase | Benzoate uptake and activation to benzoyl-CoA |

| pBeta | bbs operon (Geobacter metallireducens) | Contains genes for the reverse β-oxidation of benzoyl-CoA to benzylsuccinate |

| pLigBenEx | pLigBen with mutant mscS gene | Benzoate uptake, activation, and enhanced product excretion |

Table 3.3.2: Benzylsuccinate Production in Engineered E. coli Under Different Conditions This table summarizes the yields of benzylsuccinate produced by engineered E. coli strains harboring plasmids for the reverse β-oxidation pathway, tested under various growth conditions.

| Plasmids Used | Growth Condition | Medium | Substrates Added | Benzylsuccinate Yield (µM) |

| pLigBen + pBeta | Aerobic | Rich | Succinate, Benzoate | ~5 |

| pLigBen + pBeta | Aerobic | Minimal | Succinate, Benzoate | ~2 |

| pTransBen + pBeta | Aerobic | Rich | Succinate, Benzoate | ~4 |

| pTransBen + pBeta | Aerobic | Minimal | Succinate, Benzoate | ~1 |

| pLigBen + pBeta | Anaerobic (Fermentative) | Rich | Glucose, Benzoate | >1000x increase vs. aerobic |

| pLigBen + pBeta | Anaerobic (Fumarate Respiration) | Rich | Glucose, Benzoate, Fumarate | Further improvement over fermentative |

Structure Function Relationships and Mechanistic Insights of Benzylsuccinate Synthase

General Characteristics of Glycyl Radical Enzymes (GREs) in the context of BSS

Glycyl radical enzymes (GREs) are a superfamily of enzymes that catalyze a wide range of chemically difficult reactions in anaerobic metabolism. nih.govpnas.orgnih.gov A defining feature of GREs is the presence of a catalytically essential glycyl radical, which is generated post-translationally by a specific activating enzyme (AE). nih.govnih.govoup.com This activation process involves the reductive cleavage of S-adenosylmethionine (SAM) by a [4Fe-4S] cluster-containing AE, which abstracts a hydrogen atom from a conserved glycine (B1666218) residue on the GRE. nih.govoup.comnih.gov

In the context of Benzylsuccinate Synthase (BSS), the glycyl radical is located on a C-terminal glycine residue of the α-subunit (BSSα). wikipedia.orgpnas.orgacs.org This radical is not directly involved in catalysis but serves as a radical storage site. nih.gov During the catalytic cycle, the radical is transferred to a conserved cysteine residue within the active site, generating a thiyl radical that is the primary catalytic species. nih.govacs.orgnih.govpnas.org This thiyl radical then initiates the reaction by abstracting a hydrogen atom from the methyl group of toluene (B28343). nih.govacs.orgnih.gov Like other GREs, BSS is extremely sensitive to oxygen, which irreversibly cleaves the polypeptide chain at the site of the glycyl radical. nih.govacs.org

Active Site Architecture and Identification of Catalytically Critical Residues

The active site of BSS is located within the large α-subunit and is characterized by a 10-stranded β/α-barrel fold, a common structural motif among GREs. pnas.orgnih.govnih.gov Computational and structural studies have identified distinct binding pockets for the two substrates: a hydrophobic pocket for toluene and a polar pocket for fumarate (B1241708). acs.orgnih.gov

Several amino acid residues are critical for the catalytic activity of BSS. These include:

Gly829 (in Thauera aromatica T1 strain): This is the conserved glycine residue that harbors the radical in the active enzyme. wikipedia.org Its presence is a defining characteristic of the GRE family.

Cys493 (in T. aromatica T1 strain): This cysteine residue is essential for catalysis as it mediates the transfer of the radical from the glycyl residue to the substrate. wikipedia.orgpnas.org It abstracts a hydrogen atom from toluene to initiate the reaction. wikipedia.org

Arg508 (in T. aromatica T1 strain): This conserved arginine residue is believed to be crucial for binding one of the carboxyl groups of fumarate, correctly positioning it for the reaction. wikipedia.orgacs.orgpnas.org Mutagenesis studies have confirmed its importance for BSS activity. wikipedia.orgacs.org

Other residues, such as Glu509, Ser827, Leu390, and Phe384, have also been identified through computational studies as being important for substrate binding and positioning within the active site. acs.org

Elucidation of the Roles of Accessory Subunits (BSSα, BSSβ, BSSγ)

BSS is a heterohexameric complex composed of three subunits: α, β, and γ (α₂β₂γ₂). nih.govnih.gov The catalytic α-subunit (BSSα) contains the active site and the glycyl radical. wikipedia.orgpnas.orgnih.gov The smaller β (BSSβ) and γ (BSSγ) subunits are essential for the in vivo activity of BSS, although their precise functions have been a subject of investigation. nih.govnih.govnih.gov

Crystal structures of BSS have revealed that both BSSβ and BSSγ have folds related to high-potential iron-sulfur proteins (HiPIPs). pnas.orgnih.govnih.gov BSSγ binds to a hydrophobic patch on BSSα, distal to the active site, and appears to play a structural role in stabilizing the α-subunit. nih.govnih.govnih.gov Co-expression of BSSγ is essential for the efficient expression of BSSα. nih.govnih.gov BSSβ binds to a hydrophilic surface of BSSα near the active site. pnas.orgnih.govnih.gov

Presence and function of [4Fe-4S] clusters within β and γ subunits

A key discovery was the presence of a [4Fe-4S] cluster within both the β and γ subunits. nih.govnih.govnih.gov These clusters are essential for the structural integrity of the BSS complex. nih.govnih.gov The spectroscopic properties of these clusters are consistent with them being [4Fe-4S] clusters. nih.govnih.gov While their folds are similar to HiPIPs, which are known for their electron transfer functions, the [4Fe-4S] clusters in BSSβ and BSSγ appear to have a primarily structural role. nih.govnih.gov Removal of the iron from these clusters leads to the dissociation of the complex. nih.gov However, they do exhibit some redox chemistry, which is coupled to a single proton over a range of pH values. nih.gov The clusters are also notably resistant to degradation by oxygen. nih.gov

Analysis of structural and dynamic changes occurring during enzyme activation

The activation of GREs requires a significant conformational change where the C-terminal glycyl radical domain extends away from the enzyme to fit into the active site of the activating enzyme. nih.gov Structural studies of BSSαγ and BSSαβγ complexes have provided insights into the dynamic changes that occur. nih.govnih.govmit.edu The binding of BSSβ appears to modulate the conformational dynamics of BSSα. nih.govnih.govmit.edu In the absence of BSSβ (in the BSSαγ complex), the β/α-barrel of BSSα partially opens, allowing the C-terminal glycyl radical domain to shift towards an exit pathway. pnas.orgnih.govnih.govmit.edu This suggests that BSSβ may act as a regulator, potentially controlling access to the active site and modulating the conformational changes required for both activation and catalysis. nih.govnih.govmit.edu

Proposed Reaction Mechanisms and Intermediates

The catalytic mechanism of BSS is thought to proceed through a series of radical intermediates. acs.orgnih.govpnas.org The generally accepted mechanism is as follows:

Radical Transfer: The glycyl radical on Gly829 is transferred to the active site Cys493, forming a thiyl radical. nih.govwikipedia.orgnih.gov

Hydrogen Abstraction: The thiyl radical abstracts a hydrogen atom from the methyl group of toluene, generating a benzyl (B1604629) radical. nih.govacs.orgnih.gov

C-C Bond Formation: The benzyl radical adds to the double bond of fumarate, forming a benzylsuccinyl radical intermediate. nih.gov

Product Formation: This radical intermediate then abstracts a hydrogen atom from the now-protonated Cys493, yielding the final product, (R)-benzylsuccinate, and regenerating the thiyl radical. wikipedia.orgnih.gov The radical is then transferred back to the glycine residue. nih.gov

Investigation of hydrogen transfer pathways between catalytic cysteine and glycyl radical sites

The transfer of a hydrogen atom between the catalytic cysteine (Cys493) and the glycyl radical site (Gly829) is a critical step in initiating the catalytic cycle. researchgate.net Computational modeling suggests that the binding of substrates or products to the active site facilitates this hydrogen transfer. researchgate.net The enzyme appears to stabilize the intermediate cysteinyl and benzylic radicals, making the energy profile of the reaction more favorable than would be predicted in their absence. nih.gov Studies using deuterium-labeled toluene have provided evidence for the formation of a radical at the C-3 position of benzylsuccinate and have shown that the hydrogen atom abstracted from toluene is transferred to a labile site on the protein, consistent with the involvement of the cysteine residue. acs.orgnih.gov Further computational studies indicate that substrate binding restricts the conformational flexibility of the thiyl radical, bringing it into close proximity for hydrogen transfer, and suggest a substrate-assisted radical transfer pathway. nih.govfigshare.com

An in-depth analysis of the enzymatic processes of Benzylsuccinate Synthase (BSS) reveals intricate details about its structure-function relationships and the mechanistic pathways it employs. This article delves into the specific factors governing the stereospecificity of the fumarate addition to toluene and the kinetic isotope effect studies that have been pivotal in identifying the rate-limiting steps of this biological reaction.

2 Determinants of Stereospecificity in Fumarate Addition

The addition of toluene to fumarate, a reaction catalyzed by Benzylsuccinate Synthase (BSS), is characterized by a high degree of stereospecificity. This enzymatic process almost exclusively yields the (+)-benzylsuccinate enantiomer, which is chemically identified as (R)-2-benzyl-3-carboxypropionic acid. nih.govkarger.com This specific outcome, with a product purity of over 95%, is a direct consequence of the precise three-dimensional arrangement of the substrates within the enzyme's active site. nih.gov

The prevailing scientific understanding is that the stereospecificity arises from the addition of toluene to the re face of the C-2 carbon of fumarate, which is an sp²-hybridized center. nih.gov Furthermore, detailed studies utilizing chirally labeled toluene have demonstrated that the reaction proceeds with an inversion of the configuration at the methyl group of the toluene molecule. nih.gov This inversion is a key mechanistic detail that, along with the enantiospecific product formation, provides insight into the geometric constraints imposed by the enzyme.

The enzyme's active site is a well-defined, long cavity. Fumarate binds at the bottom of this cavity, while toluene is positioned directly above it. nih.gov The binding of fumarate is thermodynamically favored in the pro(R) orientation, which is a major determinant of the resulting product's stereochemistry. acs.org Several key amino acid residues within the active site are critical for maintaining this specific orientation and for substrate recognition.

Key Amino Acid Residues in Substrate Binding and Stereospecificity

| Residue | Role in Stereospecificity | Source |

| Arg508 | Participates in fumarate binding. Mutation to Lysine (Lys) or Glutamine (Gln) significantly reduces or abolishes BSS activity, highlighting its catalytic importance. | acs.org |

| Trp-613 | Packs against the C3 carbon of fumarate through an edge-to-face interaction, helping to correctly position the substrate and discriminate against non-planar molecules like succinate (B1194679). | nih.govresearchgate.net |

| Leu-492 | Forms van der Waals contacts with the C3 of fumarate, contributing to the precise positioning and stabilization of the substrate in the active site. | nih.govresearchgate.net |

| Hydrophobic Pocket Residues | A cluster of hydrophobic residues encapsulates the non-polar toluene substrate. This pocket becomes ordered upon the binding of the BSSβ subunit, ensuring a tight fit and proper orientation for the reaction. | nih.gov |

The interaction between these residues and the substrates ensures that the benzyl radical, formed from toluene, attacks the fumarate molecule from a specific direction, leading to the exclusive formation of (R)-benzylsuccinate. nih.govacs.org

3 Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Determination

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the rate-limiting step of the reaction catalyzed by Benzylsuccinate Synthase. By substituting hydrogen atoms with their heavier isotope, deuterium (B1214612), in the substrates, researchers can measure changes in the reaction rate and thereby identify the slowest step in the catalytic cycle.

The experimentally measured KIE values for this reaction typically range from 2 to 4. acs.org These values indicate that the C-H bond cleavage is a primary event in the rate-limiting step. Computational modeling studies have further corroborated these experimental findings, confirming that the C-H activation step has a higher energy barrier than the subsequent C-C bond formation between the benzyl radical and fumarate. acs.org

Summary of Kinetic Isotope Effect (KIE) Data

| KIE Measurement Type | Substrate(s) | Observed KIE | Conclusion | Source |

| Direct Measurement | Toluene vs. d8-Toluene | 2.6 | C-H bond cleavage is rate-limiting. | biorxiv.org |

| Competitive Measurement | Toluene and d8-Toluene mixture | Consistent with direct measurement | Confirms C-H bond cleavage as the rate-limiting step. | biorxiv.org |

| General Experimental Range | Deuterated Toluene | 2 - 4 | Hydrogen abstraction from toluene is the rate-limiting step. | acs.org |

While the forward reaction's rate is limited by hydrogen abstraction, studies on the reverse reaction have shown that the formation of toluene and fumarate from benzylsuccinate is the rate-limiting step during substrate exchange reactions. nih.gov Furthermore, advanced computational models have predicted intrinsic KIE values for individual hydrogen transfer steps within the enzyme's catalytic cycle, offering a more detailed picture of the reaction dynamics. For instance, the predicted intrinsic KIE for the transfer of a deuterium atom from a glycine residue radical back to the catalytic cysteine radical is as high as 7.9, indicating a significant quantum tunneling effect in this process. acs.org

These KIE studies, combined with structural and mechanistic data, provide a comprehensive understanding of the catalytic mechanism of Benzylsuccinate Synthase, highlighting the critical role of C-H bond activation in the anaerobic degradation of toluene.

Computational and Spectroscopic Characterization

Quantum Mechanics (QM) and Density Functional Theory (DFT) Studies

Computational methods, particularly Quantum Mechanics (QM) and Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanism of benzylsuccinate synthase and the properties of its products. diva-portal.orgbiorxiv.org

The proposed enzymatic pathway, supported by computational models, involves the following key steps:

Radical Transfer: The reaction is initiated by a glycyl radical enzyme. wikipedia.orgnih.gov The radical is transferred from a stable glycyl radical to a cysteine residue (Cys493 in Thauera aromatica) within the active site, forming a thiyl radical. wikipedia.orgd-nb.info

Hydrogen Abstraction: The thiyl radical abstracts a hydrogen atom from the methyl group of toluene (B28343), generating a benzyl (B1604629) radical. wikipedia.orgd-nb.info

Product Formation: The resulting benzylsuccinyl radical intermediate abstracts a hydrogen atom from the cysteine residue, regenerating the thiyl radical and forming the final product, (R)-benzylsuccinate. mdpi.comd-nb.info

The degradation of (R)-benzylsuccinate then proceeds via a β-oxidation pathway to ultimately form benzoyl-CoA and succinyl-CoA. mdpi.com

A full potential energy surface for the reactions catalyzed by benzylsuccinate synthase has been presented based on these computational studies. diva-portal.org Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) modeling has provided a detailed description of the potential energy surface of the reaction, confirming the previously postulated mechanism. biorxiv.org

Due to the oxygen sensitivity of the glycyl radical, obtaining structural and kinetic data for benzylsuccinate synthase has been challenging. nih.gov Computational approaches, including homology modeling and molecular dynamics (MD) simulations, have been crucial in understanding the structure of the catalytic subunit (BSSα) and the molecular basis of the fumarate (B1241708) addition reaction. nih.gov

These models have identified two distinct binding pockets within the BSSα active site:

A hydrophobic pocket that accommodates the toluene substrate.

A polar pocket responsible for binding the fumarate substrate. nih.gov

MD simulations have revealed critical amino acid residues for substrate binding, including Glu509, Ser827, Leu390, and Phe384. nih.gov The orientation of the substrates within the active site, as observed in these simulations, is consistent with the experimental observation of a syn-addition of toluene to fumaric acid. nih.gov Furthermore, substrate binding has been shown to tighten the active site, restricting the conformational flexibility of the thiyl radical and creating hydrogen transfer distances that are conducive to the proposed reaction mechanism. nih.gov MD simulations have also been used to investigate the effects of mutations on substrate specificity, for instance, showing how a single amino acid substitution can allow the enzyme to accommodate and act on different substrates like m-xylene. acs.org

Computational studies have supported a substrate-assisted radical transfer pathway for the fumarate addition reaction. nih.gov The stability of the substrates in the active site and the feasible radical transfer distances between the thiyl radical, the substrates, and the active site glycine (B1666218) residue all point towards this mechanism. nih.gov

While direct calculation of kinetic constants from these models is complex, the models provide a framework for understanding the factors that govern the reaction rate. For example, the rate-limiting step has been identified as the addition of the benzyl radical to fumarate. diva-portal.org Experimental studies have determined that while the reverse reaction (the breakdown of benzylsuccinate to toluene and fumarate) has a highly unfavorable equilibrium constant (Keq ≈ 8 × 10⁻¹¹ M at 4°C), the enzyme can catalyze it at a rate only about 250-fold slower than the forward reaction. nih.gov This highlights the enzyme's efficiency in managing the challenging energetics of this reaction.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS), often coupled with gas chromatography (GC), is a primary analytical technique for the study of benzylsuccinate and its derivatives, including dimethyl 2-benzylsuccinate (B1233348).

GC-MS is routinely used for the identification and quantification of benzylsuccinate. nih.gov Due to the low volatility of benzylsuccinic acid, it is typically derivatized to its dimethyl ester, dimethyl 2-benzylsuccinate, using reagents like diazomethane (B1218177) prior to analysis. nih.gov This derivatization enhances its volatility and improves its chromatographic behavior.

The mass spectrum of this compound serves as a chemical fingerprint for its identification. While specific fragmentation patterns are complex, they allow for the differentiation of various alkylsuccinates. researchgate.net The analysis of specific mass-to-charge ratio (m/z) ions allows for the quantification of the compound. For instance, in studies using unlabeled toluene, the molecular ion of dimethyl benzylsuccinate is observed at m/z 236. nih.gov

Table 1: Selected Ions for GC-MS Quantification of Dimethyl Benzylsuccinate

| m/z | Description |

|---|---|

| 236 | Molecular ion of unlabeled dimethyl benzylsuccinate |

| 237 | Molecular ion containing one ¹³C atom |

| 238 | Ion used in isotopic labeling studies |

| 239 | Molecular ion from toluene-α,α,α-d₃ labeled experiments |

This table is generated based on data from isotopic labeling experiments and may not represent all possible fragmentation ions. nih.gov

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms. In the context of benzylsuccinate synthase, experiments using deuterated toluene (such as toluene-α,α,α-d₃) and ¹³C-labeled substrates have provided crucial insights. nih.govnih.gov

When cells are incubated with a mixture of unlabeled toluene and toluene-α,α,α-d₃, the resulting dimethyl benzylsuccinate can be analyzed by GC-MS. The distribution of molecular weights in the product provides information about the fate of the hydrogen (or deuterium) atoms during the reaction. nih.gov

If the abstracted hydrogen/deuterium (B1214612) atom remains with its parent toluene molecule, a bimodal distribution of dimethyl benzylsuccinates with molecular weights of 236 (from unlabeled toluene) and 239 (from toluene-α,α,α-d₃) would be expected. nih.gov

Conversely, if the abstracted hydrogen/deuterium atom does not remain with its parent molecule, a more complex distribution including molecular weights of 237 and 238 would be observed. nih.gov

Experimental results have shown a largely bimodal distribution, supporting the former hypothesis. nih.gov Furthermore, studies using deuterium-labeled benzylsuccinate have demonstrated a partial exchange of deuterium with the solvent. This provides direct evidence that the migrating hydrogen atom is transferred to a labile site on the enzyme, likely the active site cysteine residue, during catalysis. nih.gov The natural abundance of ¹³C also contributes to the mass spectrum, with the relative abundance of the M+1 peak (m/z 237 for the unlabeled compound) being consistent with theoretical predictions. nih.gov

Analysis of fragmentation patterns and proposed cleavage mechanisms

The analysis of benzylsuccinate, the product of the reaction catalyzed by Benzylsuccinate Synthase (BSS), often requires derivatization to its more volatile dimethyl ester, this compound, for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov The fragmentation patterns observed in mass spectrometry provide crucial information for the structural elucidation and quantification of the product.

In the mass spectrum of this compound, the molecular ion peak is observable. nih.gov Common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements. whitman.edulibretexts.orgmiamioh.edu For this compound, key fragmentation mechanisms include:

Loss of a methoxy (B1213986) group (-OCH3): Cleavage of the bond between the carbonyl carbon and the oxygen of the methoxy group can lead to the formation of a stable acylium ion. whitman.edulibretexts.org

Cleavage of the C-C bond in the succinate (B1194679) backbone: The bond between the two carbonyl groups of the succinate moiety can break, leading to various smaller fragments. rsc.org

Fragmentation of the benzyl group: The benzyl moiety can undergo fragmentation, with a prominent peak at m/z 91 corresponding to the tropylium (B1234903) cation (C7H7+), a characteristic fragment for benzyl-substituted compounds. researchgate.net Another potential fragmentation is the loss of the benzyl group itself.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, leading to the elimination of a neutral molecule and the formation of a radical cation. whitman.edu

These fragmentation patterns are essential for identifying and quantifying benzylsuccinate in complex biological samples and for studying the enzymatic reaction mechanism, including the use of isotopically labeled substrates to trace the fate of atoms during catalysis. nih.govnih.gov For instance, experiments using deuterated toluene (toluene-d8) and analyzing the resulting deuterated this compound by GC-MS have provided insights into the hydrogen abstraction and transfer steps in the BSS reaction. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for studying paramagnetic species, such as radicals and certain metal clusters, which are central to the catalytic mechanism of BSS. nih.govnih.gov

Characterization of glycyl radicals and iron-sulfur (FeS) clusters within BSS

BSS is a glycyl radical enzyme (GRE), meaning it utilizes a glycyl radical for catalysis. nih.govpnas.org This radical is a paramagnetic species and can be directly observed and characterized by EPR spectroscopy. h1.coacs.org The EPR spectrum of the glycyl radical in BSS shows a characteristic doublet signal due to the hyperfine coupling of the unpaired electron with the α-proton of the glycine residue. acs.orgresearchgate.net

In addition to the glycyl radical, BSS contains iron-sulfur (FeS) clusters. nih.govnih.gov These clusters are also paramagnetic in certain oxidation states and can be studied by EPR. nih.govnih.gov Studies have shown that BSS contains two [4Fe-4S] clusters, one associated with the β-subunit and the other with the γ-subunit. nih.govresearchgate.net EPR and Mössbauer spectroscopy have been used to identify and characterize these clusters, revealing that they are low-potential [4Fe-4S] clusters. nih.gov Some preparations of the enzyme show signals corresponding to [3Fe-4S] clusters, which are likely a result of the oxidative degradation of the [4Fe-4S] clusters. nih.gov

Deuterium/Hydrogen (H/D) exchange studies monitored by EPR

EPR spectroscopy can also be used to monitor the exchange of the glycyl radical's α-proton with deuterium from a D2O solvent. acs.orgresearchgate.net When the H/D exchange occurs, the characteristic doublet EPR signal of the glycyl radical collapses into a singlet, as deuterium has a much smaller nuclear magnetic moment than a proton. researchgate.net This H/D exchange has been observed in BSS and is thought to be facilitated by a nearby cysteine residue. nih.govresearchgate.net Such studies provide evidence for the close proximity of the glycyl radical to other active site residues and can give insights into the enzyme's catalytic mechanism. acs.orgresearchgate.net It has been noted that in BSS, the exchange of the glycyl radical's hydrogen for deuterium happens rapidly in a D2O-based solvent. acs.org

X-ray Crystallography

X-ray crystallography is a powerful technique that has been instrumental in determining the three-dimensional structure of BSS and its subunits, providing a detailed picture of the enzyme's architecture. nih.govnih.gov

Structural elucidation of Benzylsuccinate Synthase and its multi-subunit complexes

Crystal structures of BSS from Thauera aromatica have revealed that the enzyme exists as a heterohexamer with an (αβγ)2 composition. researchgate.netnih.gov The large α-subunit (approximately 98 kDa) contains the active site, including the glycyl radical and the catalytic cysteine residue, and adopts a 10-stranded β/α-barrel fold, which is a common feature of glycyl radical enzymes. pnas.orgnih.gov The smaller β (approximately 8.5 kDa) and γ (approximately 6.5 kDa) subunits are essential for the stability and activity of the enzyme. nih.govresearchgate.net Each of these small subunits binds a [4Fe-4S] cluster. researchgate.netnih.gov

The crystal structures have also provided insights into the interaction between the subunits and how they might regulate the enzyme's activity. mit.edu For instance, the binding of the β-subunit appears to influence the conformation of the α-subunit's active site. nih.govmit.edu Furthermore, structures of BSS with bound substrates, such as toluene and fumarate, have revealed how these molecules are positioned in the active site for the carbon-carbon bond-forming reaction to occur. nih.gov

Other Spectroscopic Methods (e.g., UV-visible spectroscopy, Circular Dichroism (CD) spectroscopy)

Besides the primary techniques mentioned above, other spectroscopic methods have been employed to study BSS.

UV-visible spectroscopy has been used to characterize the FeS clusters in BSS. The purified BSS complex exhibits a characteristic absorption maximum around 420 nm, which is indicative of the presence of [4Fe-4S] clusters. nih.gov This technique has also been used to monitor the reconstitution of the FeS clusters in the apo-subunits and to assess the integrity of the enzyme complex. nih.gov

Circular Dichroism (CD) spectroscopy has been utilized to study the conformational changes in glycyl radical enzymes upon interaction with their activating enzymes. pnas.org For other GREs, CD spectroscopy has shown that the glycyl radical domain undergoes structural changes when it binds to its activase. pnas.org While specific CD studies on BSS are less detailed in the available literature, this technique holds the potential to provide valuable information about the conformational dynamics of BSS during its activation and catalytic cycle.

Compound Index

Enantiomeric Purity and Control in Synthetic and Enzymatic Reactions

Methodologies for the Preparation of Enantiomerically Enriched Benzylsuccinate Derivatives

The synthesis of enantiomerically pure benzylsuccinate derivatives can be approached through both chemical and biological methods. Chemical synthesis often involves multi-step procedures to obtain either a racemic mixture or highly enriched (R)- or (S)-enantiomers. nih.gov These methods can be complex and costly. nih.govmdpi.com

Alternative strategies in asymmetric synthesis have been explored. One such method is the use of chiral auxiliaries, which are organic compounds that can be temporarily incorporated into a substrate to direct a reaction towards a specific stereochemical outcome. wikipedia.orgusm.edu For instance, chiral auxiliaries like menthol (B31143) and oxazolidinones have been investigated for the chiral-auxiliary-directed benzylation of malonic acid esters, although with limited success in some cases. usm.eduusm.edu Another approach involves phase-transfer catalyzed hydrolysis using N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids. usm.eduusm.edu

Enzymatic methods offer a highly specific alternative. The use of Pig Liver Esterase (PLE) for the enantioselective hydrolysis of substituted malonic half-esters is a popular technique, but it has shown low enantiomeric excess for benzyl-substituted malonic esters. usm.eduusm.edu A more direct and highly enantioselective biological method is the use of the enzyme benzylsuccinate synthase (BSS), which naturally produces (R)-benzylsuccinate. mdpi.com Researchers have also engineered artificial metabolic pathways in bacteria like Escherichia coli to produce benzylsuccinate from benzoate (B1203000) and succinate (B1194679). nih.govmdpi.com This biotechnological approach holds promise for more convenient and enantiospecific synthesis. nih.govmdpi.com

| Method | Description | Outcome for Benzylsuccinate Derivatives | References |

| Chemical Synthesis | Multi-step reactions to produce racemic or enantiomerically enriched products. | Can yield highly enriched (R)- or (S)-enantiomers but can be complex and costly. | nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselectivity. | Investigated with auxiliaries like menthol and oxazolidinones with limited success. | usm.eduusm.edu |

| Phase-Transfer Catalysis | Use of chiral catalysts (e.g., from cinchona alkaloids) to control stereochemistry. | Explored for enantioselective hydrolysis. | usm.eduusm.edu |

| Enzymatic Hydrolysis (PLE) | Use of Pig Liver Esterase for enantioselective hydrolysis. | Low enantiomeric excess observed for benzyl-substituted malonic esters. | usm.eduusm.edu |

| Enzymatic Synthesis (BSS) | Use of benzylsuccinate synthase for direct production. | Highly stereospecific, yielding >95% (+)-(R)-benzylsuccinic acid. | nih.gov |

| Metabolic Engineering | Creation of artificial pathways in microorganisms like E. coli. | A promising approach for convenient and enantiospecific synthesis. | nih.govmdpi.com |

Mechanisms Governing the High Stereospecificity of Benzylsuccinate Synthase

Benzylsuccinate synthase (BSS) is a glycyl radical enzyme that catalyzes the initial step in the anaerobic metabolism of toluene (B28343). researchgate.netacs.org This enzyme exhibits remarkable stereospecificity, adding toluene to fumarate (B1241708) to produce almost exclusively the (+)-(R)-benzylsuccinate enantiomer, with an enantiomeric excess greater than 95%. nih.gov

The reaction mechanism involves several key steps that contribute to this high level of stereochemical control:

Radical Formation: The reaction is initiated by the formation of a glycyl radical, which is then transferred to an active-site cysteine residue, generating a reactive thiyl radical. acs.orgbiorxiv.org

Hydrogen Abstraction: The thiyl radical abstracts a hydrogen atom from the methyl group of toluene, creating a benzyl (B1604629) radical. acs.orgbiorxiv.org

Stereospecific Addition: The benzyl radical then adds to the double bond of fumarate. This addition is highly stereospecific, with the toluene adding to the re face of the C-2 carbon of fumarate. nih.gov

Hydrogen Transfer: The hydrogen atom that was initially abstracted from toluene is then transferred back to the intermediate, resulting in the final (R)-benzylsuccinate product. acs.org

Studies using isotopically labeled substrates have provided further insight into the stereochemistry of the reaction. When [d₃-methyl]toluene and fumarate are used, the deuterium (B1214612) is transferred to the C-3 pro-(R) position of benzylsuccinate, indicating a syn addition of toluene to the double bond of fumarate. acs.org Furthermore, experiments with chiral toluene have shown that the reaction proceeds with an inversion of configuration at the methyl group of toluene. researchgate.net This high degree of stereospecificity is a result of the precise positioning of the substrates within the enzyme's active site, which dictates the facial selectivity of the radical addition and subsequent hydrogen transfer. biorxiv.org

Influence of Enantiomeric Configuration on Biochemical Reactivity and Specificity

The enantiomeric configuration of benzylsuccinate derivatives has a profound impact on their biological activity. A prime example is the differential roles of the (R)- and (S)-enantiomers of benzylsuccinic acid.

(R)-Benzylsuccinate is the natural product of the benzylsuccinate synthase reaction and is the active intermediate in the anaerobic degradation pathway of toluene. mdpi.comnih.gov This enantiomer is also a known inhibitor of carboxypeptidase A, a zinc-containing proteolytic enzyme. mdpi.commedchemexpress.com

In contrast, (S)-benzylsuccinate is not produced in the anaerobic toluene pathway but is a valuable chiral building block for the synthesis of the diabetes drug mitiglinide. nih.gov

The interaction of benzylsuccinate with carboxypeptidase A has been studied in detail. L-benzylsuccinate (which corresponds to the (S)-enantiomer) binds to the active site of the enzyme. nih.gov X-ray crystallography has revealed that one carboxylate group of the inhibitor coordinates to the active site zinc ion, while the other forms a salt bridge with an arginine residue (Arg145) and hydrogen bonds with other active site residues. nih.gov This specific binding mode explains the inhibitory properties of benzylsuccinate towards carboxypeptidase A. The lack of stereospecificity in the inactivation of carboxypeptidase A by some oxazolidine-based inhibitors, which are structurally related to benzylsuccinate, has been attributed to a ring-opening mechanism that does not depend on the initial stereochemistry of the inhibitor. nih.gov

| Enantiomer | Biological Role / Activity | References |

| (R)-Benzylsuccinate | Intermediate in anaerobic toluene degradation. | mdpi.comnih.gov |

| Active inhibitor of carboxypeptidase A. | mdpi.commedchemexpress.com | |

| (S)-Benzylsuccinate | Building block for the diabetes drug mitiglinide. | nih.gov |

| Binds to the active site of carboxypeptidase A. | nih.gov |

Strategies for Controlling Enantioselectivity in Asymmetric Synthetic Routes

Controlling enantioselectivity is a central theme in modern organic chemistry, particularly for the synthesis of biologically active molecules. wikipedia.org Asymmetric synthesis aims to produce a specific enantiomer or diastereomer in excess. wikipedia.org Several key strategies are employed to achieve this control:

Enantioselective Catalysis: This approach uses a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org The catalyst is used in sub-stoichiometric amounts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method requires stoichiometric amounts of the auxiliary.

Biocatalysis: The use of enzymes as catalysts offers high enantioselectivity due to the inherent chirality of the enzyme's active site. wikipedia.org Benzylsuccinate synthase is a prime example of a biocatalyst that produces a single enantiomer with high fidelity. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. icjs.us

In the context of benzylsuccinate derivatives, both enzymatic and non-enzymatic catalytic methods have been investigated. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is a powerful technique. scielo.br For example, lipases have been used for the kinetic resolution of tertiary benzyl bicyclic alcohols, achieving high enantiomeric excess for the resulting esters. scielo.brresearchgate.net

Asymmetric hydrogenation using chiral transition metal catalysts is another versatile method for enantioselective synthesis. wikipedia.org The development of new chiral ligands is crucial for advancing this field. wikipedia.org While specific applications of these advanced catalytic methods for the direct asymmetric synthesis of dimethyl 2-benzylsuccinate (B1233348) are not extensively detailed in the provided context, the general principles of asymmetric synthesis provide a clear framework for developing such routes. wikipedia.orgchiralpedia.com The choice of strategy depends on factors such as the desired enantiomer, the scale of the synthesis, and the availability of suitable catalysts or enzymes.

Research Applications and Broader Scientific Context

Utility as Biomarkers for Environmental Bioremediation Processes

Benzylsuccinate and its derivatives have been identified as crucial biomarkers for monitoring the anaerobic degradation of toluene (B28343) and other related aromatic hydrocarbons in contaminated environments. mdpi.com The detection of these compounds in groundwater aquifers or sediments serves as a direct indicator of ongoing bioremediation processes. mdpi.com The presence of the bssA gene, which codes for the enzyme benzylsuccinate synthase, is investigated in toluene and benzene-contaminated sites to assess the potential for and extent of biodegradation. orvion.nl This genetic marker, along with the detection of benzylsuccinate itself, provides a basis for developing and monitoring bioremediation strategies for sites contaminated with petroleum products. mdpi.comorvion.nl

Biotechnological Potential for the Production of Benzylsuccinate

There is growing interest in the biotechnological production of benzylsuccinate enantiomers due to their potential industrial applications. mdpi.com While chemical synthesis methods exist, they are often complex, multi-step processes. mdpi.com Researchers have successfully engineered Escherichia coli to produce benzylsuccinate through an artificial pathway that reverses the natural degradation process. mdpi.com This metabolic engineering approach starts with benzoate (B1203000) and succinate (B1194679), offering a more convenient and potentially enantiospecific route to benzylsuccinate compared to the natural pathway that begins with the highly oxygen-sensitive enzyme, benzylsuccinate synthase. mdpi.com Overcoming challenges such as product excretion from the cells could further enhance the yields and viability of this biotechnological production method. mdpi.com

Advancing the Understanding of Novel Enzymatic Carbon-Carbon Bond Formation Mechanisms

The enzymatic formation of benzylsuccinate from toluene and fumarate (B1241708), catalyzed by benzylsuccinate synthase (BSS), represents a novel mechanism of carbon-carbon bond formation. nih.gov This reaction is of significant biochemical interest because it involves the radical-mediated addition of a carbon atom to a carbon-carbon double bond, a departure from more common enzymatic reactions that involve carbon-oxygen double bonds or carbon dioxide. nih.govrsc.org BSS is a glycyl radical enzyme (GRE), a family of enzymes known for catalyzing chemically demanding reactions in anaerobic metabolism. nih.govacs.org Structural and mechanistic studies of BSS provide valuable insights into how these enzymes control the generation and utilization of highly reactive radical intermediates to perform challenging chemical transformations. nih.gov The study of BSS contributes to the broader understanding of the diverse catalytic strategies employed by nature for C-C bond formation. rsc.org

Contribution to the Knowledge of Anaerobic Hydrocarbon Metabolism in Microorganisms

The discovery of the benzylsuccinate pathway has fundamentally changed the understanding of how microorganisms metabolize hydrocarbons in the absence of oxygen. oup.comproquest.com For a long time, the degradation of inert hydrocarbons was thought to exclusively require molecular oxygen. nih.gov The identification of benzylsuccinate as the initial intermediate in anaerobic toluene degradation revealed a previously unknown activation strategy. nih.govoup.com This pathway, involving the addition of the hydrocarbon to fumarate, is now recognized as a key process in the anaerobic breakdown of not only toluene but also other alkylbenzenes and even some alkanes. oup.comfrontiersin.orgkarger.com The characterization of benzylsuccinate synthase and the subsequent enzymes in the degradation pathway has provided a detailed biochemical and molecular picture of anaerobic hydrocarbon catabolism, a process with significant environmental and biogeochemical implications. oup.comwikipedia.org

Application as Chiral Building Blocks and Intermediates for the Synthesis of Complex Molecules

Chiral succinates and their derivatives are valuable building blocks in synthetic organic chemistry for the construction of complex and biologically active molecules. nih.govnih.govresearchgate.net The stereochemistry of these building blocks is crucial, as different enantiomers can exhibit distinct biological activities. mdpi.comnih.gov For instance, (S)-benzylsuccinate is a specific building block for the synthesis of mitiglinide, an anti-diabetic drug. mdpi.comnih.gov The development of efficient synthetic methods, including asymmetric catalysis, to produce enantiomerically pure succinate derivatives is an active area of research. nih.govnih.gov These chiral building blocks are also utilized in the synthesis of other complex molecules, such as highly functionalized polycyclic ethers and isoprenoids, which have a wide range of biological functions. libretexts.orgresearchgate.netresearchgate.netnih.govrsc.org The ability to synthesize these complex structures with high stereocontrol is essential for drug discovery and the development of new materials. nih.gov

Future Research Directions and Challenges

Further Elucidation of Detailed Enzyme Reaction Mechanisms and Dynamics